molecular formula C15H22N2O3 B2652267 N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide CAS No. 920373-92-8

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide

Cat. No.: B2652267
CAS No.: 920373-92-8
M. Wt: 278.352
InChI Key: ZDEDKGQNTZMEOA-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and oncology research. This compound is designed for investigational purposes to study its potential biological activity and mechanism of action. Oxalamide compounds have been identified as a promising class of molecules in cancer research due to their role as prodrug inhibitors of Stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids. Tumor cells rely on SCD for membrane fluidity and proliferation, making it an attractive therapeutic target. Research on related oxalamides suggests that such compounds may require metabolic activation by cytochrome P450 enzymes, such as CYP4F11, which can be overexpressed in certain cancer cell lines. This activation mechanism can confer selective toxicity toward specific cancer cells, potentially improving the therapeutic window by minimizing effects on healthy tissues. The structure of this compound features a tert-butyl group and a 3-methoxyphenethyl moiety, which may influence its metabolic stability, cellular uptake, and interaction with biological targets. Researchers can utilize this compound as a chemical tool to explore SCD biology, metabolic activation pathways, and the development of targeted cancer therapies. Applications: • Chemical biology and target validation • Oncology research and mechanism of action studies • Probe development for studying SCD inhibition and fatty acid metabolism Please note that the specific biological activity and potency of this compound require experimental verification by qualified researchers.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)17-14(19)13(18)16-9-8-11-6-5-7-12(10-11)20-4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEDKGQNTZMEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide typically involves the reaction of tert-butylamine with 3-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve tert-butylamine and 3-methoxyphenethylamine in anhydrous dichloromethane.

    Step 2: Slowly add oxalyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Quench the reaction with water and extract the product with an organic solvent.

    Step 5: Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various alkylated or arylated derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic N1 Groups : Aryl substituents (e.g., 4-chlorophenyl in Compound 69) often enhance binding to aromatic enzyme pockets, as seen in cytochrome P450 inhibitors . In contrast, aliphatic groups like tert-butyl may reduce off-target interactions due to steric effects.
  • Synthetic Yields : Bulky N1 substituents (e.g., adamantyl in Compound 6) correlate with moderate yields (23–76%), likely due to steric challenges during amide coupling .

Analogues with Modified N2 Substituents

The N2 3-methoxyphenethyl group can be compared to similar phenethyl derivatives:

Compound Name N2 Substituent Biological Activity Reference
N1-(4-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 4-Methoxyphenethyl Cytochrome P450 4F11 inhibitor; 64% yield
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 4-Methoxyphenethyl ESI-MS: 333.1 [M+H]+; Moderate antimicrobial activity
S336 (Umami Flavor Compound) 2-(Pyridin-2-yl)ethyl Umami agonist; Approved for food use (FEMA 4233)

Key Observations :

  • Methoxy Position: 3-Methoxy (Target) vs. 4-methoxy (Compound 28) alters electronic properties.
  • Functional Groups : Replacement with pyridyl (S336) or halogens (Compound 20) shifts applications from flavor chemistry to enzyme inhibition, highlighting the oxalamide scaffold’s adaptability .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYieldSource
AmidationTBTU, DIPEA, DCM, RT, 12h52-65%
Deprotection4M HCl/dioxane, 4h85%
PurificationSilica gel (EtOAc:Hexane = 3:7)>95%

Basic: What spectroscopic and chromatographic techniques validate the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl δ ~1.3 ppm, methoxy δ ~3.7 ppm) ().
  • Mass Spectrometry : HRMS/ESI-MS verifies molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
  • HPLC : Purity assessment (>90%) using C18 columns, acetonitrile/water gradients .

Q. Table 2: Representative NMR Data from Analogous Oxalamides

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Oxalamide (-NHCO-)8.35 (br, NH)165-170 (C=O)
tert-Butyl1.10-1.30 (s, 9H)28-30 (C(CH₃)₃)

Advanced: How to resolve discrepancies in reaction yields during scale-up?

Answer:

  • Kinetic Monitoring : Use TLC or inline HPLC to track intermediates and optimize reaction times .
  • Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but require rigorous drying to avoid hydrolysis.
  • Temperature Control : Exothermic reactions (e.g., amidation) need gradual reagent addition and cooling .

Advanced: What computational strategies predict the compound’s biological activity?

Answer:

  • Molecular Docking : Simulate interactions with targets (e.g., enzymes) using AutoDock Vina; validate with crystallography .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) to prioritize in vitro testing .
  • QSAR Models : Corrogate electronic properties (e.g., logP, H-bond donors) with activity data from analogs .

Basic: How do functional groups influence reactivity and stability?

Answer:

  • tert-Butyl Group : Enhances steric hindrance, reducing nucleophilic attacks but improving metabolic stability .
  • Methoxyphenethyl : Electron-donating methoxy group increases aromatic ring reactivity in electrophilic substitutions .
  • Oxalamide Core : Participates in H-bonding with biological targets (e.g., enzyme active sites) .

Advanced: How to design assays for analyzing target binding affinities?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve binding modes at atomic resolution (e.g., 2.1 Å) to guide SAR .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

  • Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments (n≥3) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives .
  • Off-Target Screening : Profile against kinase panels or GPCRs to identify confounding interactions .

Basic: What solvent systems optimize purification?

Answer:

  • Normal-Phase Chromatography : EtOAc/hexane (3:7) for moderate polarity .
  • Reverse-Phase HPLC : Acetonitrile/water (+0.1% TFA) for polar impurities .
  • Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product .

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